molecular formula C12H17N3O B1481596 (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098058-08-1

(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1481596
CAS No.: 2098058-08-1
M. Wt: 219.28 g/mol
InChI Key: OINBPYGZKUINBV-UHFFFAOYSA-N
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Description

(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

  • Imidazole derivatives like (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol are significant in the field of heterocyclic chemistry, particularly in the synthesis of various bioactive compounds. For instance, Ohta et al. (1987) described the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds, highlighting the role of such compounds in creating masked forms of carbonyl groups and as synthons in chemical reactions (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Antimicrobial and Anticancer Potential

  • Research by Katariya, Vennapu, and Shah (2021) demonstrated the synthesis of novel biologically potent heterocyclic compounds, including pyrazolines, that exhibited significant antimicrobial and anticancer activities. These findings suggest the potential use of this compound derivatives in developing new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).

Antioxidant Activities

  • Bassyouni et al. (2012) synthesized new derivatives of imidazole, including pyrazole-carbonitriles and oxadiazoles, and evaluated their antioxidant and antimicrobial activities. The results demonstrated high activity against various pathogens and significant antioxidant properties, underscoring the potential of this compound in the development of new antioxidants (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

Photochemical Applications

  • Lin, Rivett, and Wilshire (1977) explored the photochemical properties of pyrazoline derivatives, highlighting the potential of such compounds in applications like fluorescent whitening when applied to materials like wool. This research opens up avenues for the use of this compound derivatives in photochemical applications (Lin, Rivett, & Wilshire, 1977).

Drug Synthesis and Development

  • Pyrazole derivatives, related to this compound, have been synthesized and studied for various biological activities, including as antimicrobial and anticancer agents, as demonstrated by Hafez, El-Gazzar, and Al-Hussain (2016). These compounds showed higher activity than some reference drugs, indicating their potential in drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

[1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazol-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-11(8-16)12-14(5-6-15(12)13-9)7-10-3-2-4-10/h5-6,10,16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINBPYGZKUINBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CO)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 3
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 4
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 5
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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